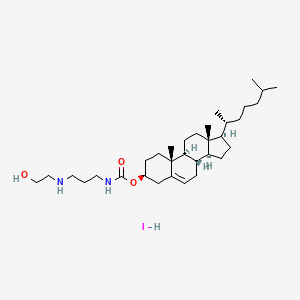

Gypenoside L

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gypenoside L is a natural inhibitor of proliferation of liver and esophageal cancer cells by inducing senescence.

科学的研究の応用

Metabolic Syndrome and Gut Microbiota

Gypenosides, including Gypenoside L derivatives, have shown promising results in metabolic syndrome management. For instance, 2α-OH-protopanoxadiol (GP2), a metabolite of gypenosides, demonstrated effectiveness in protecting mice from obesity induced by a high-fat diet and improving glucose tolerance. This is achieved through the modulation of gut microbiota, resulting in improved intestinal L-cell function and the regulation of bile salt hydrolase enzymatic activity (Xie et al., 2020).

Cognitive Enhancement

Gypenoside LXXIV (G-74), a major constituent of Gynostemma pentaphyllum, was found to reverse memory impairment in scopolamine-treated mice. This suggests its potential in improving learning deficits, a promising avenue for cognitive enhancement research (Joh, Yang, & Kim, 2010).

Anticancer Properties

Gypenoside L and its isomers have exhibited significant activity against cancer cells. Notably, they induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting mitochondrial membrane potential and reactive oxygen species generation. Gypenoside L specifically has shown to block A549 lung cancer cells in the G0/G1 phase, indicating its potential as a multi-target chemopreventive agent (Xing et al., 2018).

Immunomodulatory Effects

Gypenosides have been noted to enhance splenic lymphocyte transformation and DNA synthesis in mice, suggesting an immunomodulatory role. This includes the potentiation of DNA polymerase II activity, indicating a regulatory effect on lymphocyte transformation and DNA synthesis (Liao et al., 1995).

Anti-inflammatory Activity

Gypenosides from Gynostemma pentaphyllum showed anti-inflammatory effects by suppressing nitric oxide synthesis in murine macrophages. This is achieved by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression, elucidating a mechanism by which gypenosides may exert therapeutic effects in inflammation-related conditions (Aktan et al., 2003).

Neuroprotective Effects

Gypenosides have demonstrated neuroprotective effects, particularly in alleviating neuroinflammation in depressive-like animals. This includes reversing depressive behavior and inhibiting microglia and NF-κB signaling in the hippocampus, suggesting its potential in treating depressive disorders (Dong et al., 2018).

特性

製品名 |

Gypenoside L |

|---|---|

分子式 |

C40H68O14 |

分子量 |

772.97 |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10S,12R,13S,14R,17S)-2,12-dihydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-8,10,14-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

InChI |

InChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1 |

InChIキー |

CSSWZAJSCZGGQX-DCTBPNCOSA-N |

SMILES |

O[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Gypenoside L |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)